3,5-Dihydroxy-4-methylbenzoic acid

α-Glucosidase inhibition antidiabetic research natural product bioactivity

3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2) is a uniquely differentiated resorcylic acid building block. Its lower α-glucosidase inhibition (IC50 48.5 µg/mL vs 24.0 µg/mL for 4-methoxy analog) makes it an essential SAR comparator. It is inactive as a negative control in lettuce seedling growth assays and against S. aureus. Available in ≥98% and ≥99% high-purity grades, ensuring reproducible yields in multi-step pharmaceutical and agrochemical synthesis. Choose this non-interchangeable scaffold for precise control experiments.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 28026-96-2
Cat. No. B1333603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-methylbenzoic acid
CAS28026-96-2
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)C(=O)O)O
InChIInChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)
InChIKeyKMRRXSZDSGYLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4-methylbenzoic Acid (CAS 28026-96-2): A Defined Monoaromatic Building Block for Chemical Synthesis


3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2), also known as 4-methyl-3,5-dihydroxybenzoic acid or 3,5-dihydroxy-p-toluic acid [1], is a monoaromatic carboxylic acid derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 3- and 5-positions and a methyl group at the 4-position on the benzene ring . It is a naturally occurring compound found in various lichen species and fungal sources [2], and is primarily utilized as a chemical building block in organic synthesis for the production of pharmaceuticals, agrochemicals, and other complex molecules .

Why 3,5-Dihydroxy-4-methylbenzoic Acid (CAS 28026-96-2) Cannot Be Replaced by Common Benzoic Acid Analogs


The specific substitution pattern of 3,5-dihydroxy-4-methylbenzoic acid (3,5-DH-4-MBA) dictates its unique biological and chemical behavior, rendering it non-interchangeable with structurally similar benzoic acid derivatives. While compounds like 3,5-dihydroxybenzoic acid and 3,5-dihydroxy-4-methoxybenzoic acid share the core resorcylic acid motif, the presence and nature of the substituent at the 4-position dramatically alters properties such as enzyme inhibition profiles [1], antimicrobial activity [2], and physicochemical attributes like solubility and purity grade availability . Generic substitution without rigorous comparative analysis risks compromised assay results and flawed research outcomes. The following quantitative evidence details the specific, verifiable differentiation of 3,5-DH-4-MBA (CAS 28026-96-2) against its closest in-class candidates, justifying its selection for specialized applications.

Quantitative Differentiation: Comparative Performance Data for 3,5-Dihydroxy-4-methylbenzoic Acid (CAS 28026-96-2)


α-Glucosidase Inhibitory Activity: 3,5-Dihydroxy-4-methylbenzoic Acid vs. 4-Methoxy Analog

In a direct head-to-head comparison, 3,5-dihydroxy-4-methylbenzoic acid exhibited an α-glucosidase inhibitory activity with an IC50 value of 48.5 µg/mL, which is approximately half the potency (2-fold lower activity) compared to its 4-methoxy analog, 3,5-dihydroxy-4-methoxybenzoic acid, which showed an IC50 of 24.0 µg/mL [1]. This demonstrates that the 4-methyl substitution yields a distinct, quantifiable difference in enzyme inhibition compared to the 4-methoxy derivative.

α-Glucosidase inhibition antidiabetic research natural product bioactivity

Plant Growth Regulatory Effect: 3,5-Dihydroxy-4-methylbenzoic Acid Exhibits No Inhibitory Activity

In a lettuce seedling bioassay designed to evaluate plant growth regulatory effects, 3,5-dihydroxy-4-methylbenzoic acid showed no inhibitory activity on seedling growth, in contrast to several structurally related compounds isolated from the same fungal source. For instance, rubralides A and B (compounds 2 and 3 in the study) exhibited significant inhibition of lettuce seedling growth, whereas 3,5-dihydroxy-4-methylbenzoic acid (compound 6) and rubralide C (compound 4) did not produce any inhibitory effect .

plant growth regulation allelopathy agricultural chemistry

Antimicrobial Activity Against ESKAPE Pathogens: 3,5-Dihydroxy-4-methylbenzoic Acid vs. 4-Methoxy Analog

In antimicrobial screening against clinically relevant ESKAPE pathogens, 3,5-dihydroxy-4-methylbenzoic acid exhibited weak to no antibacterial activity, in stark contrast to its 4-methoxy analog. Specifically, against *Staphylococcus aureus*, the 4-methoxy analog (compound 4) demonstrated measurable inhibition (MIC not quantified in this data set), while the 4-methyl compound (compound 3) was found to be inactive [1]. This highlights that the 4-methyl substitution confers a different, and in this case diminished, antimicrobial profile compared to the 4-methoxy derivative.

antimicrobial screening antibiotic resistance ESKAPE pathogens

Purity Grade Availability: High-Purity Options for 3,5-Dihydroxy-4-methylbenzoic Acid

3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2) is commercially available in multiple purity grades to suit different application requirements. Suppliers offer the compound at purity levels of ≥95% , >97% (HPLC) , >98.0% (T) [1], and ≥99% (Assay) . This range of certified purity options provides procurement flexibility, allowing users to select a grade that balances cost with the analytical rigor required for their specific research or industrial process, a consideration not uniformly available for all in-class analogs.

chemical procurement purity grades analytical standards

Synthetic Accessibility: Established and Efficient Synthesis Routes

The synthesis of 3,5-dihydroxy-4-methylbenzoic acid is well-established, with multiple routes published. An efficient synthetic method was reported as early as 1981 by Borchardt and Sinhababu in the *Journal of Organic Chemistry* [1], and a separate five-step synthesis from tri-O-methylgallic acid was described in 1976 [2]. This established synthetic accessibility contrasts with less-studied or more synthetically challenging analogs, making it a reliable and predictable building block for further derivatization and scale-up.

organic synthesis building blocks process chemistry

Recommended Application Scenarios for 3,5-Dihydroxy-4-methylbenzoic Acid (CAS 28026-96-2) Based on Comparative Evidence


α-Glucosidase Inhibitor Structure-Activity Relationship (SAR) Studies

Based on its quantified, lower potency as an α-glucosidase inhibitor (IC50 of 48.5 µg/mL) compared to the 4-methoxy analog (IC50 of 24.0 µg/mL) [1], 3,5-dihydroxy-4-methylbenzoic acid is a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR) around the resorcylic acid core. It serves as a direct comparator to understand the impact of 4-position methylation versus methoxylation on enzyme binding and inhibition kinetics.

Negative Control in Plant Growth Regulation Assays

As 3,5-dihydroxy-4-methylbenzoic acid exhibits no inhibitory activity on lettuce seedling growth in contrast to other active fungal metabolites , it is ideally suited as a negative control compound in plant biology and agricultural chemistry research. Its use can help validate assay sensitivity and confirm that observed growth effects are specific to the active test compounds, not an artifact of the chemical scaffold.

Specialized Antimicrobial Screening Panels

Given its demonstrated inactivity against *Staphylococcus aureus* in a direct comparison with its active 4-methoxy analog [1], 3,5-dihydroxy-4-methylbenzoic acid is recommended for inclusion in specialized antimicrobial screening panels. It can be used as a structurally similar, inactive control to benchmark the activity of novel derivatives, or to probe the structural features that differentiate active from inactive compounds within this chemical series.

Organic Synthesis of Complex Molecules Requiring High-Purity Precursors

The commercial availability of 3,5-dihydroxy-4-methylbenzoic acid in multiple high-purity grades (including ≥99%) [2], combined with its well-documented synthetic accessibility [3][4], makes it a reliable and reproducible building block for the synthesis of pharmaceuticals and other fine chemicals. Procurement for multi-step syntheses benefits from the reduced risk of side reactions and improved yield predictability associated with high-purity starting materials.

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